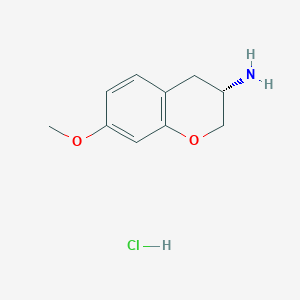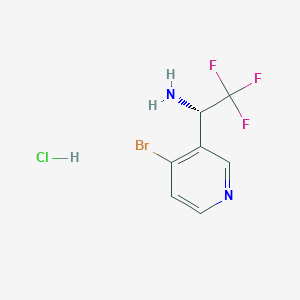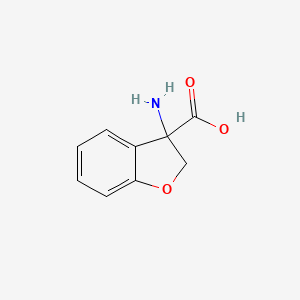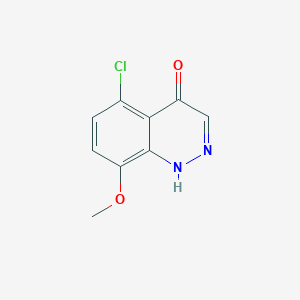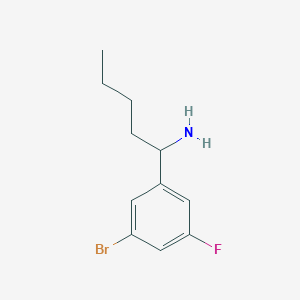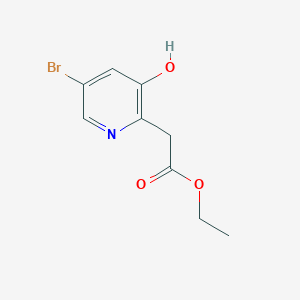
ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate typically involves the bromination of 3-hydroxypyridine followed by esterification. One common method includes the reaction of 3-hydroxypyridine with bromine in the presence of a suitable solvent to yield 5-bromo-3-hydroxypyridine. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 2-(5-bromo-3-oxopyridin-2-yl)acetate.
Reduction: Ethyl 2-(3-hydroxypyridin-2-yl)acetate.
Substitution: Ethyl 2-(5-substituted-3-hydroxypyridin-2-yl)acetate.
Scientific Research Applications
Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate is not well-documented. it is likely to interact with biological molecules through its hydroxyl and bromine functional groups. These interactions could involve hydrogen bonding, halogen bonding, or other non-covalent interactions with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure but lacks the hydroxyl group.
Ethyl 2-(3-hydroxypyridin-2-yl)acetate: Similar structure but lacks the bromine atom.
Ethyl 2-(5-bromopyrimidin-2-yl)acetate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate is unique due to the presence of both bromine and hydroxyl functional groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-2-14-9(13)4-7-8(12)3-6(10)5-11-7/h3,5,12H,2,4H2,1H3 |
InChI Key |
RWFIJBLXYPYCFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


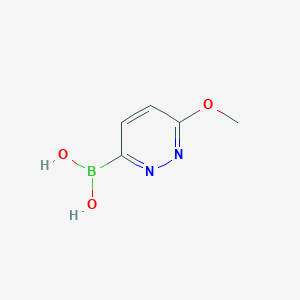
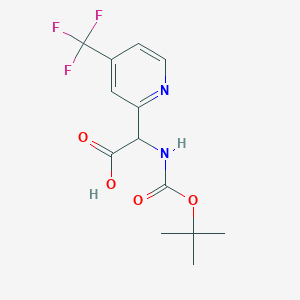
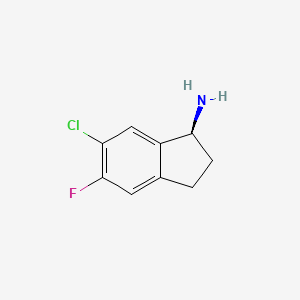

![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)


